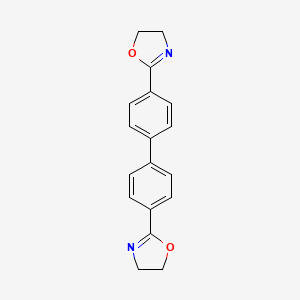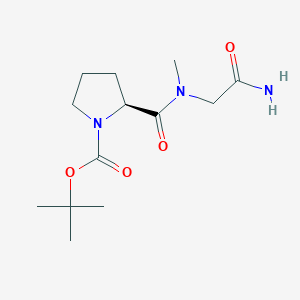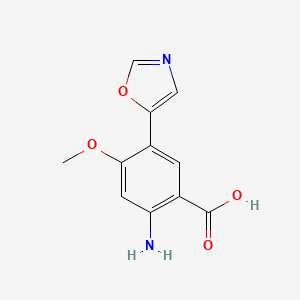
1,3-Bis(4-methylphenyl)-2-benzofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Di-p-tolylisobenzofuran is an organic compound belonging to the benzofuran family It is characterized by the presence of two p-tolyl groups attached to the 1 and 3 positions of the isobenzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Di-p-tolylisobenzofuran can be synthesized through a multi-step process. One common method involves the reaction of 3-methoxy-3H-isobenzofuran-1-one with para-methylphenylmagnesium bromide, followed by treatment with hydrogen chloride . Another approach is the one-pot synthesis of symmetric and unsymmetric 1,3-diarylisobenzofurans by sequential reactions of methyl 2-formylbenzoate with two identical or different aryl metal species .
Industrial Production Methods
Industrial production methods for 1,3-Di-p-tolylisobenzofuran are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Di-p-tolylisobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Applications De Recherche Scientifique
1,3-Di-p-tolylisobenzofuran has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 1,3-Di-p-tolylisobenzofuran involves its interaction with molecular targets and pathways within biological systems. The compound can act as a reactive intermediate in various chemical reactions, forming stable products through cycloaddition and other mechanisms . Its biological activity is attributed to its ability to interact with cellular components, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
1,3-Di-p-tolylisobenzofuran can be compared with other benzofuran derivatives, such as:
1,3-Diphenylisobenzofuran: Similar in structure but with phenyl groups instead of p-tolyl groups.
Benzofuran: The parent compound with a simpler structure.
Other diarylisobenzofurans: Compounds with different aryl groups attached to the isobenzofuran ring.
Uniqueness
1,3-Di-p-tolylisobenzofuran is unique due to the presence of p-tolyl groups, which impart specific chemical properties and reactivity patterns. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
62422-95-1 |
|---|---|
Formule moléculaire |
C22H18O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1,3-bis(4-methylphenyl)-2-benzofuran |
InChI |
InChI=1S/C22H18O/c1-15-7-11-17(12-8-15)21-19-5-3-4-6-20(19)22(23-21)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |
Clé InChI |
RKRIEYDULKFLID-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=C(O2)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




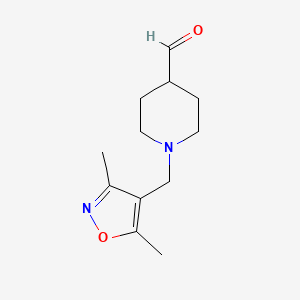



![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
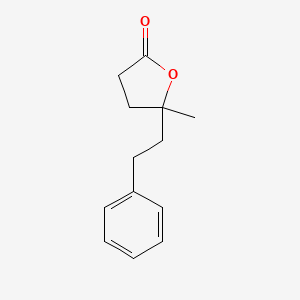
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
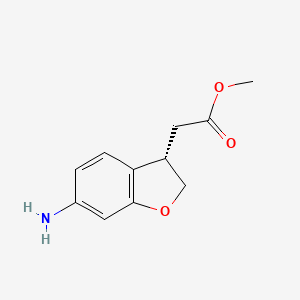
![3-(3-Methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892932.png)
